2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide
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Overview
Description
2-({2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyano group, and a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the cyano and phenyl groups. The final steps involve the formation of the sulfanyl and benzamide functionalities. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-({2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetic acid
- N-(4-Nitrophenylsulfonyl)benzamide
- Benzo[d]thiazol-2-ylamino derivatives
Uniqueness
2-({2-[(5-CYANO-6-OXO-4-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C20H15N5O3S |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[[2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H15N5O3S/c21-10-14-17(12-6-2-1-3-7-12)24-20(25-19(14)28)29-11-16(26)23-15-9-5-4-8-13(15)18(22)27/h1-9H,11H2,(H2,22,27)(H,23,26)(H,24,25,28) |
InChI Key |
VBDHULZAFAAZOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3C(=O)N)C#N |
Origin of Product |
United States |
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